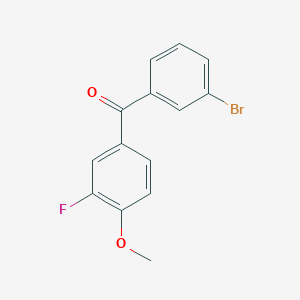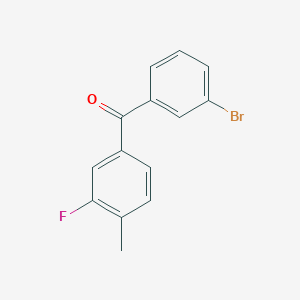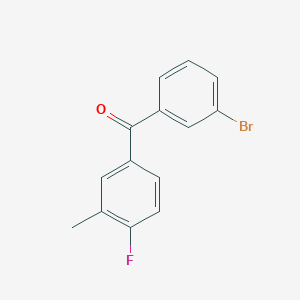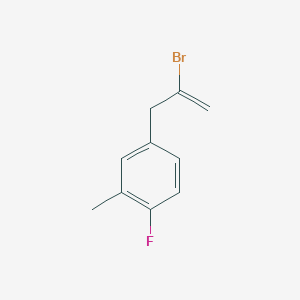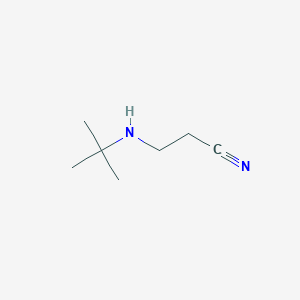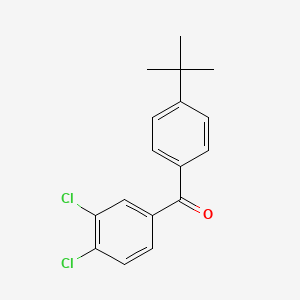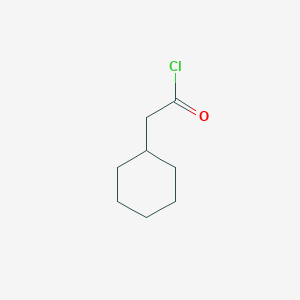
Cyclohexylacetyl chloride
Descripción general
Descripción
Cyclohexylacetyl chloride is a chemical compound with the molecular formula C8H13ClO . It has an average mass of 160.641 Da and a monoisotopic mass of 160.065491 Da .
Molecular Structure Analysis
The this compound molecule contains a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 acyl halogenide (aliphatic) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.64 . Its empirical formula is C8H13ClO . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Organic Chemistry Experiment Applications
In organic chemistry experiments, cyclohexylacetyl chloride has been studied for its application in the preparation and purification of various organic compounds. For instance, sodium chloride has been utilized in experiments involving cyclohexene and ethyl acetate, which are relevant to the applications of this compound (Huang De-n, 2013).
Synthesis of Cyclohexyl Acetate
Research has been conducted on synthesizing cyclohexyl acetate using this compound as a precursor. The use of stannous chloride as a catalyst was found to significantly improve the yield and purity of the cyclohexyl acetate product (Zhu De, 2001).
Application in Cystic Fibrosis Research
This compound derivatives, such as 8-Cyclopentyl-1,3-dipropylxanthine (CPX) and 1,3-Diallyl-8-cyclohexylxanthine (DAX), have been investigated for their therapeutic potential in treating cystic fibrosis. These compounds activate chloride efflux from cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR), suggesting a direct interaction with CFTR protein (N. Arispe et al., 1998).
Catalytic Applications
This compound has been explored in catalysis research. For example, a study showed the successful carbonylation of cyclohexene in a methanol solution using palladium(II) chloride–triphenylphosphine as the catalyst, leading to the production of methyl cyclohexanecarboxylate (H. Yoshida et al., 1976).
Mecanismo De Acción
Cyclohexylacetyl chloride is a chemical compound with the molecular formula C8H13ClO . It is commonly used in organic synthesis
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be various depending on the specific reaction .
Mode of Action
The mode of action of this compound is likely dependent on the specific chemical reaction in which it is used. As an acyl chloride, it is highly reactive and can participate in acylation reactions to form esters, amides, and other compounds .
Biochemical Pathways
Given its use in organic synthesis, it can be involved in various chemical transformations, potentially affecting multiple biochemical pathways depending on the context .
Pharmacokinetics
As a small molecule, its bioavailability would likely be influenced by factors such as its lipophilicity, water solubility, and stability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, as an acyl chloride, it can react with nucleophiles to form various products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as acyl chlorides readily react with water . Additionally, its stability and reactivity can be influenced by temperature and pH .
Análisis Bioquímico
Biochemical Properties
Cyclohexylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols and amines to form esters and amides, respectively. These reactions are typically catalyzed by enzymes such as esterases and amidases. The nature of these interactions involves the nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release the desired product and hydrochloric acid .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can lead to the accumulation of substrates and a decrease in the production of downstream metabolites. This compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can cause severe skin burns and eye damage, as well as systemic toxicity when ingested or inhaled. These toxic effects are dose-dependent and can be observed in various animal models, including rodents .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. Its subcellular localization can also affect its stability and degradation, influencing its overall biochemical activity .
Propiedades
IUPAC Name |
2-cyclohexylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYVFZVTIDNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374114 | |
| Record name | Cyclohexylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23860-35-7 | |
| Record name | Cyclohexaneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23860-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


